molecular formula C2H8Cl2N2Pt B1172436 C.I. Azoic Black 23 CAS No. 12270-09-6

C.I. Azoic Black 23

Cat. No.: B1172436
CAS No.: 12270-09-6
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Description

Contextualization within Azo Chemistry and Pigment Science

C.I. Azoic Black 23 is a member of the vast family of azo compounds, which are organic molecules characterized by the presence of a diazene (B1210634) functional group (R−N=N−R′), where R and R' are typically aryl groups. wikipedia.org Azo compounds are a cornerstone of synthetic dye chemistry, accounting for a significant portion—approximately 60-70%—of all commercially produced dyes. wikipedia.org Their widespread use stems from their straightforward synthesis, structural versatility, and vibrant colors, particularly in the red, orange, and yellow ranges. wikipedia.orgekb.eg

The synthesis of azo dyes and pigments is primarily achieved through a process known as azo coupling. wikipedia.org This electrophilic aromatic substitution reaction involves a diazonium salt reacting with an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. wikipedia.orgnumberanalytics.com The extended π-conjugation created by the azo group bridging two aromatic systems is responsible for the compound's ability to absorb light in the visible spectrum, thus imparting color. savemyexams.com

Azoic dyes, including this compound, represent a specific class within the broader azo dye category. vulcanchem.com A key characteristic of azoic dyeing is the in situ formation of the dye directly on the fiber. vulcanchem.com This process involves impregnating the substrate, typically cellulosic fibers like cotton, with a coupling component (often a "naphthol"), followed by treatment with a diazotized amine (a "fast base" or "diazo component"). vulcanchem.comdayglo.in This method produces dyeings with excellent fastness properties due to the insoluble nature of the pigment formed within the fiber matrix. vulcanchem.comdyespigments.net

Significance of this compound in Industrial and Research Domains

The industrial importance of azo dyes and pigments is immense, with applications spanning textiles, leather, paper, printing inks, plastics, and paints. ekb.egcrownpigment.commst.dk Azoic dyes, in particular, are valued for producing a wide array of brilliant and deep shades, including black, with high wash and light fastness. dayglo.in

This compound, identified by its CAS Registry Number 12270-09-6, is a specific azoic dye. vulcanchem.com While detailed proprietary production and application data for individual dyes can be limited, the general utility of azoic black dyes points to their use in achieving deep black shades on cellulosic fibers. dayglo.ingoogle.com The formation of a stable, insoluble pigment within the fiber makes them suitable for applications requiring high durability.

In the realm of academic and industrial research, the study of azo compounds like this compound is driven by several factors. There is a continuous effort to develop new dyes with improved properties, such as enhanced lightfastness, thermal stability, and novel coloristic features. crownpigment.com Research also focuses on optimizing synthesis processes to make them more efficient and environmentally benign. google.com Furthermore, the complex chemical structures and the potential for these dyes to break down into aromatic amines under reductive conditions necessitate ongoing toxicological and environmental impact studies. europa.eu

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into a specific compound like this compound would typically encompass several key areas:

Synthesis and Chemical Characterization: Detailed investigation of its synthesis pathway, likely involving the coupling of a specific diazo component with a corresponding naphthol coupling component. This includes the purification and structural elucidation of the final product using analytical techniques such as spectroscopy and chromatography.

Physicochemical Properties: Determination of fundamental properties such as solubility, melting point, and spectroscopic data (UV-Vis, IR, NMR) to understand its chemical behavior and for quality control purposes.

Application Properties and Performance: Evaluating its performance as a colorant, including its affinity for different substrates, color strength, and fastness to various agents like light, washing, and rubbing.

Crystallography and Solid-State Properties: For pigments, understanding the crystal structure is crucial as it influences color, stability, and application properties.

Environmental and Toxicological Assessment: Investigating the potential for the dye to cleave into its constituent aromatic amines, which is a key consideration for regulatory compliance and ensuring product safety.

The overarching objective of such research is to build a comprehensive scientific understanding of the compound, enabling its safe and effective use in industrial applications while also contributing to the broader knowledge base of azo chemistry and color science.

Compound Data

Table 1: Chemical Identity of this compound

Mentioned Compounds

Properties

CAS No.

12270-09-6

Molecular Formula

C2H8Cl2N2Pt

Synonyms

C.I. Azoic Black 23

Origin of Product

United States

Historical Trajectories and Developmental Milestones in Azoic Dye Synthesis, with Focus on Black Varieties

Genesis and Early Synthetic Methodologies for Azoic Dyes

The era of synthetic dyes began in 1856 with William Henry Perkin's accidental synthesis of Mauveine. unb.catifr.res.in This discovery catalyzed a wave of research into synthetic colorants derived from coal tar. unb.ca A pivotal moment for azo chemistry occurred in 1858 when the German chemist Johann Peter Griess discovered the diazotization reaction by treating an aromatic primary amine with nitrous acid in the cold. tifr.res.inbritannica.com He found that the resulting diazonium salt could be coupled with other aromatic compounds, like phenols and amines, to produce intensely colored substances. britannica.compsiberg.com This two-step process—diazotization followed by coupling—became the fundamental synthetic pathway for all azo dyes. tifr.res.inscribd.comnih.gov

The initial commercial azo dyes produced were vibrant yellows and oranges. An early success was Chrysoidine, synthesized by coupling diazotized aniline (B41778) with m-phenylenediamine, which has been used for wool since 1875. britannica.com These early dyes were typically applied from acidic baths and were suitable for silk and wool, but required a mordant to dye cotton. iipseries.org

A significant breakthrough was the development of "ingrain dyeing," where the insoluble dye is synthesized directly within the fabric. britannica.com This process, often carried out at low temperatures, led to some dyes being called "ice colours". britannica.com This method is the hallmark of the azoic class of dyes. The application involves impregnating the fiber with one component (a coupling agent, often a naphthol derivative), and then treating it with a solution of the second component (a diazotized aromatic amine) to form the insoluble dye in situ. slideshare.netvulcanchem.com This technique provided excellent wash fastness.

The first direct dye for cotton, Congo Red, was discovered in 1884. britannica.comdyespigments.net It was a disazo dye, meaning it contained two azo (–N=N–) groups, and its discovery was a milestone because it could dye cotton directly without a mordant. britannica.comiipseries.org

Table 1: Key Milestones in Early Azoic Dye Development

Year Milestone Significance
1856 William Henry Perkin synthesizes Mauveine. unb.catifr.res.in Marks the beginning of the synthetic dye industry. unb.ca
1858 Peter Griess discovers the diazotization reaction. tifr.res.inbritannica.com Establishes the core chemical reaction for producing azo dyes. britannica.com
1875 Commercial use of Chrysoidine begins. britannica.com First successful azo dye for wool. britannica.com
1884 Paul Böttiger discovers Congo Red. britannica.comdyespigments.net First direct azo dye for cotton, eliminating the need for a mordant. britannica.com

| 1912 | Development of Naphtol AS. britannica.com | A key water-soluble coupling component that improved the ingrain dyeing process for cotton. britannica.com |

Evolution of Synthetic Pathways for Black Azoic Dyes

The synthesis of black azo dyes typically requires more complex molecules than those for yellow, orange, or red shades. Achieving a black color involves creating a dye that absorbs light across the entire visible spectrum. This is generally accomplished by extending the conjugated system of the molecule, often by incorporating multiple azo linkages.

The evolution towards black dyes saw a progression from simple monoazo structures to more complex disazo, trisazo, and polyazo compounds. nih.govekb.eg

Disazo Dyes: These compounds contain two azo groups. An early example of a disazo component is Bismark Brown. britannica.com More complex disazo dyes, like Naphthalene Black 12B, were developed for coloring wool. Its synthesis involves a two-step coupling process onto a central component, 4-amino-5-hydroxynaphthyl-2,7-disulfonic acid (H-acid). iipseries.org

Trisazo and Polyazo Dyes: Containing three or more azo groups, these dyes are frequently black or brown. ekb.eg They are often classified as direct dyes and are used for coloring cellulosic fibers like cotton as well as leather. scribd.comekb.eg C.I. Direct Black 38, for example, is a trisazo dye created through a sequence of three coupling reactions. ekb.eg The synthesis of these complex dyes requires careful control of reaction conditions to ensure the correct coupling sequence.

C.I. Azoic Black 23 belongs to the azoic class (C.I. numbers 37000-39999), meaning it is formed on the fiber via the ingrain process. nih.govvulcanchem.com The final black color is the result of the specific combination of a diazo component and a coupling component chosen for the dyeing process.

Influential Research and Technological Advancements in Production of Azoic Dyes

The growth of the azoic dye industry was propelled by parallel advancements in organic chemistry and chemical engineering. britannica.com The study of compounds from coal tar provided a wealth of new intermediates for dye synthesis. britannica.com

A pivotal technological advancement was the development of stable diazonium salts and coupling components. In 1912, the introduction of Naphtol AS (from the German Naphtol Anilid Säure) was a major step forward. britannica.com It is a 2-hydroxy-3-naphthanilide that forms a water-soluble anion with a strong affinity for cotton, simplifying the impregnation step of the ingrain process. britannica.com Different Naphtol AS derivatives were developed, allowing for a wide range of colors to be produced by pairing them with different diazotized amine bases.

The manufacturing process for azoic dyes became highly sophisticated, involving two key stages:

Preparation of Intermediates: Large-scale production of aromatic amines and coupling components (like Naphtol derivatives) from basic chemical feedstocks.

Dye Formation (Ingrain Process): This is typically performed at the textile mill. It involves the diazotization of a primary aromatic amine base, which must be done at low temperatures (0-5 °C) as diazonium salts are often unstable and can be explosive when dry. ekb.eg The fiber is first treated with the coupling component and then developed in a bath containing the freshly prepared diazonium salt to form the final, insoluble dye within the fiber matrix. vulcanchem.com

Research also focused on creating dyes with better properties, such as lightfastness and resistance to washing. This led to the synthesis of increasingly complex polyazo structures and the introduction of metal-complex azo dyes, where metal ions like chromium or copper are incorporated to improve fastness properties. dyespigments.netbritannica.com

Table 2: Classification of Azo Dyes in the Color Index (C.I.) System

C.I. Number Range Chemical Class Typical Colors
11000-19999 Monoazo dyes. nih.govvulcanchem.com Yellow, Orange, Red
20000-29999 Disazo dyes. nih.govvulcanchem.com Red, Brown, Blue, Black
30000-34999 Trisazo dyes. nih.govvulcanchem.com Brown, Black, Navy Blue, Green
35000-36999 Polyazo dyes. nih.govvulcanchem.com Dark shades, including Black

| 37000-39999 | Azoic dyes. nih.govvulcanchem.com | Wide range, including Red, Blue, Black |

Synthetic Methodologies and Reaction Mechanisms of C.i. Azoic Black 23

Precursor Chemistry and Intermediate Compounds in Azoic Dye Synthesis

The synthesis of azoic dyes is fundamentally a two-part process, requiring two essential precursor types: a diazo component and a coupling component. imrpress.comjchemrev.com The diazo component is typically a primary aromatic amine (Ar-NH2), which can range from simple structures like anilines and naphthylamines to more complex heterocyclic amines. imrpress.com The coupling component is an electron-rich nucleophile, such as a phenol (B47542), an aromatic amine, or a derivative of a β-ketoacid. jchemrev.comscispace.com

Azoic dyes, including black variants, are formed in situ on a substrate, meaning the final dye molecule is synthesized directly on the fiber. This process involves impregnating the material with a coupling component and then treating it with a solution of a diazotized amine. For instance, C.I. Azoic Coupling Component 23, a precursor for certain azoic dyes, is synthesized through the condensation of 4-Chloro-2,5-dimethoxybenzenamine and 3-Hydroxy-2-naphthoic acid. worlddyevariety.com This component would then be coupled with a diazo component to form the final dye. The specific combination of a diazo component and a coupling component determines the final color. For example, black shades can be produced using specific precursors like C.I. Azoic Diazo Component 45 and C.I. Azoic Coupling Component 13. psu.edu

The general structure of azo dyes consists of one or more azo groups (–N=N–) that connect aromatic ring systems, which act as chromophores. imrpress.comscispace.com The properties and color of the dye are modified by auxochromes, such as hydroxyl (–OH) and amino (–NH2) groups, attached to these aromatic systems. scispace.comekb.eg

Table 1: Key Precursor Types in Azoic Dye Synthesis

Precursor Type Chemical Class Function Examples
Diazo Component Primary Aromatic Amines Forms the diazonium salt upon diazotization. imrpress.com Aniline (B41778), Naphthylamine, 4-Chloro-2,5-dimethoxybenzenamine, p-nitroaniline. imrpress.comscispace.comworlddyevariety.com

| Coupling Component | Electron-rich Aromatics | Reacts with the diazonium salt to form the azo linkage. wikipedia.org | Phenols, Naphthols (e.g., 2-naphthol), Aromatic Amines, Acetoacetanilides. wikipedia.orgwikipedia.orgscribd.com |

Detailed Analysis of Azo Coupling Reactions in C.I. Azoic Black 23 Formation

The creation of an azoic dye is characterized by two sequential reactions: diazotization followed by azo coupling. jchemrev.comnih.gov This sequence is a cornerstone of industrial organic chemistry for producing a vast array of colored compounds. nih.gov

Diazotization Processes for this compound Precursors

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. imrpress.combyjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is itself generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4). imrpress.comsphinxsai.com

Coupling Reactions and Mechanistic Considerations for this compound

The second stage is the azo coupling reaction, an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile. wikipedia.orgnumberanalytics.com This cation attacks an activated, electron-rich aromatic compound, known as the coupling component. wikipedia.orgnumberanalytics.com

The reactivity of the coupling component is crucial. Compounds like phenols and anilines are highly effective because the hydroxyl (–OH) and amino (–NH2) groups are strong activating groups that increase the electron density of the aromatic ring, making it susceptible to electrophilic attack. imrpress.comnih.gov The pH of the reaction medium is a critical parameter. organic-chemistry.org

Coupling with phenols: This reaction is typically performed under mildly alkaline conditions (pH > 7). The alkaline medium deprotonates the phenol to form a more nucleophilic phenoxide ion, which readily couples with the diazonium salt. scispace.com

Coupling with anilines: This is generally carried out in weakly acidic conditions (pH 4-7) to ensure that there is a sufficient concentration of the free amine to act as a nucleophile, without deactivating the diazonium salt. organic-chemistry.org

The substitution typically occurs at the para position relative to the activating group on the coupling component. scispace.comwikipedia.org If the para position is already occupied, the coupling will occur at an ortho position, although this reaction is generally slower. wikipedia.org

Catalysis and Reaction Kinetics in Azoic Dye Synthesis

While traditional azo dye synthesis relies on acid-base conditions, modern approaches have introduced various catalysts to improve efficiency and environmental compatibility. lmaleidykla.lt Solid acid catalysts, such as silica-supported boron trifluoride (BF3·SiO2) and sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H), have been shown to effectively catalyze both diazotization and coupling reactions, often at room temperature and under solvent-free conditions. researchgate.netresearchgate.netrsc.org These catalysts are often reusable, which aligns with the principles of green chemistry. lmaleidykla.ltrsc.org

The kinetics of azo coupling reactions are well-studied and are typically second-order, depending on the concentrations of both the diazonium salt and the coupling component. tandfonline.com The reaction rate is highly influenced by several factors:

pH: As discussed, pH determines the reactive species of the coupling component (e.g., phenoxide vs. phenol) and thus strongly influences the rate. tandfonline.comcdnsciencepub.com

Temperature: While diazotization requires low temperatures, the coupling reaction rate increases with temperature. However, a balance must be struck to prevent decomposition of the diazonium salt. tandfonline.comrsc.org

Substituents: Electron-withdrawing groups on the diazonium salt increase its electrophilicity and accelerate the coupling reaction. Conversely, electron-donating groups on the coupling component enhance its nucleophilicity and also increase the reaction rate. rsc.org

Kinetic studies have determined activation enthalpies for coupling reactions to be in the range of 48 to 59 kJ mol⁻¹, with negative activation entropies, indicating a more ordered transition state. rsc.org

Process Optimization and Green Chemistry Approaches in this compound Production

Optimizing the synthesis of azoic dyes involves maximizing product yield while minimizing costs, energy consumption, and environmental impact. rsc.orgscholarena.com This is achieved through careful control of reaction parameters and the adoption of green chemistry principles. sustainability-directory.com

Yield Enhancement Strategies for this compound

Several strategies can be employed to enhance the yield of azoic dyes.

Parameter Optimization: Statistical methods like Response Surface Methodology (RSM) are used to systematically study the effects of multiple variables—such as temperature, pH, reaction time, and reactant concentrations—to identify the optimal conditions for maximum yield. rsc.orgmdpi.commdpi.com

Control of Reaction Conditions: Maintaining the low temperature (0-5 °C) during diazotization is critical to prevent the decomposition of the diazonium salt. ekb.eg Precise pH control during the coupling stage is necessary to ensure the coupling component is in its most reactive form. organic-chemistry.org

Green Chemistry Approaches: The adoption of green chemistry principles can lead to more efficient and higher-yielding processes. sustainability-directory.com This includes the use of solvent-free reaction conditions, which can simplify product isolation and reduce waste. researchgate.netrsc.org Mechanochemical methods, involving grinding solid reactants, have also emerged as a sustainable alternative that can lead to high yields without the need for bulk solvents. acs.org Furthermore, designing dyes from renewable feedstocks or bio-based precursors is a growing area of research aimed at reducing reliance on petrochemicals. ekb.egsustainability-directory.com

Table 2: Green Chemistry Strategies in Azoic Dye Synthesis

Strategy Description Benefit
Solvent-Free Synthesis Reactions are conducted by grinding solid reactants together, often with a catalyst. rsc.org Reduces or eliminates the use of hazardous solvents, simplifies purification, lowers waste. rsc.orgsustainability-directory.com
Reusable Catalysts Employing solid acid catalysts like magnetic nanoparticles. rsc.org Allows for easy separation and reuse of the catalyst, reducing cost and waste. lmaleidykla.ltrsc.org
Bio-based Precursors Using polyphenolic compounds from plants as coupling components. ekb.eg Reduces reliance on petrochemicals and utilizes renewable resources. ekb.egsustainability-directory.com

| Mechanochemistry | Synthesis through mechanical grinding or milling. acs.org | Reduces solvent use, lowers energy consumption, and can increase reaction rates. acs.org |

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula Role/Mention
4-Chloro-2,5-dimethoxybenzenamine C₈H₁₀ClNO₂ Precursor for C.I. Azoic Coupling Component 23. worlddyevariety.com
3-Hydroxy-2-naphthoic acid C₁₁H₈O₃ Precursor for C.I. Azoic Coupling Component 23. worlddyevariety.com
C.I. Azoic Coupling Component 23 C₁₉H₁₆ClNO₄ A coupling component used in azoic dyeing. worlddyevariety.com
C.I. Azoic Diazo Component 45 Not specified A diazo component used for producing black shades. psu.edu
C.I. Azoic Coupling Component 13 Not specified A coupling component used for producing black shades. psu.edu
Aniline C₆H₅NH₂ A primary aromatic amine, a common diazo component. imrpress.com
2-Naphthol (beta-Naphthol) C₁₀H₇OH A common coupling component. scispace.comscribd.com
Nitrous Acid HNO₂ Reagent for diazotization. imrpress.com
Sodium Nitrite NaNO₂ Source of nitrous acid. imrpress.com
Hydrochloric Acid HCl Acid catalyst for diazotization. imrpress.com
Boron trifluoride silica (B1680970) BF₃·SiO₂ Solid acid catalyst. researchgate.net
p-nitroaniline C₆H₆N₂O₂ A primary aromatic amine, a diazo component. scispace.com

Solvent Engineering and Waste Minimization in this compound Synthesis

The synthesis of azoic dyes, including this compound, traditionally involves diazotization and coupling reactions that can generate significant chemical waste and rely on large volumes of solvents. Modern synthetic methodologies are increasingly focused on solvent engineering and waste minimization to create more environmentally benign and economically viable processes. While specific data on the synthesis of this compound is limited in publicly available literature, the principles of green chemistry applied to the broader class of azo dyes provide a framework for understanding current and future trends.

Solvent Engineering in Azoic Dye Synthesis

Solvent engineering aims to reduce the environmental impact of chemical processes by replacing hazardous solvents with greener alternatives, reducing solvent volume, or developing solvent-free reaction conditions. In the context of azo dye synthesis, water is a primary solvent, but the manufacturing of intermediates may involve organic solvents. indexcopernicus.com

Green and Alternative Solvents: Research into azo dye synthesis has explored alternatives to traditional, often toxic, organic solvents. The goal is to use solvents that are less volatile, less toxic, and biodegradable. While specific solvent use for this compound precursors is not detailed, general advancements point towards the use of polar, non-toxic options. google.com

Solvent-Free Synthesis: A significant advancement in green chemistry is the development of solvent-free synthesis methods. longdom.orgresearchgate.nettandfonline.com These techniques often utilize grinding or microwave assistance to facilitate reactions without a liquid medium.

Grindstone Chemistry: This method involves the mechanical grinding of solid reactants, sometimes with a catalyst, at room temperature. longdom.org It eliminates the need for solvents, reduces reaction times, simplifies product isolation, and can lead to higher yields. researchgate.netresearchgate.net For azoic dyes, this approach can be used for both the diazotization and coupling steps. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes, reducing energy consumption and the need for solvents. nih.gov

Catalyst-Driven Processes: The use of heterogeneous solid acid catalysts, such as nano silica supported boron trifluoride (nano BF₃·SiO₂), can replace corrosive and hazardous liquid acids like hydrochloric or sulfuric acid traditionally used in diazotization. researchgate.nettandfonline.com These solid catalysts can be easily separated from the reaction mixture and reused, minimizing acid waste and simplifying purification. researchgate.netlmaleidykla.lt

The table below summarizes modern solvent engineering approaches applicable to azoic dye synthesis.

Synthetic ApproachKey FeaturesAdvantages in Waste and Solvent Reduction
Solvent-Free Grinding Mechanical mixing of solid reactants at room temperature.Eliminates organic solvents; reduces wastewater; simplifies product work-up; lowers energy consumption. longdom.orgresearchgate.net
Microwave-Assisted Synthesis Use of microwave energy to accelerate reactions.Reduces reaction times; often improves yields; can be performed with minimal or no solvent. nih.gov
Solid Acid Catalysis Replacement of liquid acids with reusable solid catalysts (e.g., nano BF₃·SiO₂).Avoids corrosive and toxic liquid acids; minimizes acid waste streams; catalyst can be recycled. researchgate.nettandfonline.com
Aqueous-Based Synthesis Utilizing water as the primary solvent for reactions.Non-toxic and environmentally benign solvent; however, can lead to large volumes of wastewater if not managed properly. indexcopernicus.com

Waste Minimization in Azoic Dye Synthesis

Waste minimization in the chemical industry is guided by the principles of reducing waste at the source, recycling, and proper treatment. p2infohouse.org For azo dye manufacturing, key waste streams include wastewater containing unreacted intermediates and by-products, as well as solid residues like filter cakes. p2infohouse.orgosti.gov

Source Reduction: The most effective waste minimization strategy is to prevent its generation in the first place.

High-Yield Reactions: Optimizing reaction conditions (temperature, pH, stoichiometry) and employing efficient catalysts can maximize the conversion of reactants to the desired product, thereby reducing the amount of unreacted starting materials and by-products in the waste stream. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. This reduces the formation of non-value by-products.

Wastewater Management: Process wastewater is a major concern in dye manufacturing. p2infohouse.org It can contain organic compounds, salts, and residual color.

Advanced Wastewater Treatment: While not a synthetic strategy, effective on-site wastewater treatment is crucial. Biotechnological approaches and other advanced oxidation processes can be employed to degrade and detoxify dye-containing effluents before discharge. nih.gov

Solid Waste Reduction: Solid wastes from dye production include filtration solids and residues from equipment cleaning. p2infohouse.orgosti.gov

Improved Filtration: More efficient filtration and washing techniques can maximize product recovery and reduce the amount of dye lost to filter cakes.

Catalyst Recycling: The use of recoverable and reusable catalysts, as seen in modern green synthesis methods, significantly reduces solid waste compared to processes that consume the catalyst. researchgate.net

The following table outlines primary waste sources in traditional azoic dye synthesis and corresponding minimization strategies.

Waste SourceDescriptionMinimization Strategy
Process Wastewater / Mother Liquor Aqueous stream containing unreacted intermediates, by-products, and salts from diazotization and coupling steps. osti.govOptimize reaction yields; recycle mother liquor; employ advanced wastewater treatment methods. osti.govnih.gov
Filter Cakes Solid residue from product filtration, containing residual dye and impurities. p2infohouse.orgImprove filtration and washing efficiency to maximize product recovery.
Acid/Alkali Effluents Waste streams from the use of strong acids and bases in traditional diazotization and coupling reactions. lmaleidykla.ltReplace liquid acids/bases with recyclable solid catalysts; implement pH neutralization and control. researchgate.net
Discarded Shipping Containers Residual intermediates left in drums and containers. osti.govImplement efficient container cleaning and rinsing procedures, with rinse water being recycled into the process.

By integrating these solvent engineering and waste minimization principles, the synthesis of azoic dyes like this compound can be aligned with modern standards of environmental sustainability and economic efficiency.

Advanced Characterization and Structural Elucidation Methodologies for C.i. Azoic Black 23

Spectroscopic Techniques in Azoic Dye Analysis (e.g., UV-Vis, IR, NMR)

Spectroscopic techniques are fundamental in identifying the chemical structure and electronic properties of azoic dyes.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the color properties of the dye by measuring its absorption of light in the visible and ultraviolet regions. The wavelength of maximum absorbance (λmax) is a key characteristic. For a black dye, one would expect broad absorption across the entire visible spectrum. The electronic transitions responsible for the color, typically π→π* and n→π* transitions within the chromophore (the azo group, -N=N-) and associated aromatic systems, are analyzed. mdpi.com Solvatochromism studies, where spectra are recorded in different solvents, can provide insights into the dye's polarity and interactions with the medium.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups present in the dye molecule. The presence of the characteristic azo bond, aromatic rings, and other substituents can be confirmed by their unique vibrational frequencies.

Functional GroupTypical Wavenumber (cm⁻¹)
Azo group (-N=N- stretch)1400 - 1500
Aromatic C=C stretch1500 - 1600
C-N stretch1382 - 1049
O-H / N-H stretch (if present)3200 - 3600
Sulfonate group (-SO₃, if present)1141 - 1010

This table presents typical IR absorption regions for functional groups commonly found in azoic dyes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. digitellinc.com These techniques map the carbon-hydrogen framework of the molecule, allowing for the determination of the exact arrangement of atoms and the identification of isomers. Advanced 2D NMR techniques like COSY, HMQC, and HMBC can establish connectivity between different parts of the molecule, which is invaluable for complex structures. digitellinc.com For some azo dyes, a highly deshielded peak between 14-16 ppm in the ¹H NMR spectrum can indicate a specific tautomeric form involving an intramolecular hydrogen bond. digitellinc.com

Chromatographic Approaches for Azoic Dye Purity Assessment

Chromatography is essential for separating the main dye component from impurities, isomers, and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a Diode Array Detector (DAD) is the most common method for assessing the purity of commercial dyes. nih.govagilent.com The method separates compounds based on their polarity. A typical setup involves a C18 column and a mobile phase gradient, often consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol. doi.org By monitoring the elution profile at different wavelengths, a purity profile can be established, and the main component can be quantified relative to impurities. nih.gov The use of high-sensitivity flow cells can improve detection limits for trace-level impurities. agilent.com

Mass Spectrometry for Molecular Fragment Analysis of C.I. Azoic Black 23

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a dye. When coupled with fragmentation techniques (MS/MS), it becomes a powerful tool for structural confirmation. upce.cz

In techniques like Electrospray Ionization (ESI-MS), the dye molecule is ionized, and its mass-to-charge ratio (m/z) is measured, confirming the molecular weight. nih.gov In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with a neutral gas (Collision-Induced Dissociation, CID). wikipedia.org The resulting fragment ions provide a "fingerprint" that corresponds to the dye's structure. A key fragmentation pathway for azo dyes is the cleavage of the azo bond, which helps identify the original diazo and coupling components. nih.gov Understanding the fragmentation patterns of different functional groups is essential for interpreting the MS/MS spectra of unknown dyes. upce.cz

X-ray Diffraction Studies of this compound Crystalline Structures

X-ray diffraction (XRD) or X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a single crystal of the azoic dye can be grown, this technique can provide precise bond lengths, bond angles, and information on the planarity of the molecule. mdpi.com

For azoic dyes, crystallography is particularly insightful for studying tautomerism (e.g., the azo-hydrazone tautomerism), where it can definitively show the location of hydrogen atoms and the nature of the bonding (e.g., whether a -N=N- azo bond or a =N-NH- hydrazone group is present). acs.org The crystallographic data includes parameters such as the crystal system, space group, and the dimensions of the unit cell. nih.gov This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the dye's properties in the solid state.

Applications and Functional Performance of C.i. Azoic Black 23 in Material Science and Engineering

Integration of C.I. Azoic Black 23 in Textile Dyeing Processes

Azoic dyes, also known as naphthol dyes, are primarily used for dyeing cellulosic fibers like cotton, linen, and viscose, offering a range of vibrant shades, including deep blacks. vipulorganics.comdayglo.in The application process is valued for its cost-effectiveness compared to other dye classes like reactive dyes and its ability to achieve deep hues with excellent fastness properties. vipulorganics.com

The dyeing process with this compound is a multi-step procedure that results in the formation of a water-insoluble azo dye trapped within the fiber matrix. vipulorganics.cominflibnet.ac.in This mechanical entrapment is the primary mechanism of interaction, leading to high wet fastness properties. The process can be broken down into three core stages:

Naphtholation: The fiber substrate, typically cellulosic, is first impregnated with a coupling component, which is a derivative of β-naphthol. textilelearner.nettextilelearner.net Naphthols are insoluble in water but are made soluble by treatment with an alkali like sodium hydroxide to form a sodium naphtholate salt, which has an affinity for cellulosic fibers. textilelearner.netresearchgate.net The material is immersed in this solution, allowing the coupling component to be absorbed by the cellulose. vipulorganics.com

Diazotization: Separately, an aromatic amine, known as a fast color base (the "Azoic Diazo Component"), is treated with sodium nitrite (B80452) and hydrochloric acid at low temperatures (0-5°C) to form a diazonium salt. vipulorganics.comtextilelearner.nettextilelearner.net This resulting diazonium solution is the second component required for dye formation.

Coupling: The naphthol-impregnated material is then treated with the diazonium salt solution. vipulorganics.comtextilelearner.net A coupling reaction occurs between the diazonium salt and the naphthol component directly inside the fiber, forming the large, insoluble this compound dye molecule. inflibnet.ac.intextilelearner.net

The final stage involves a thorough washing and "soaping" process, often at a boil with a detergent solution, to remove any unfixed dye particles from the fiber surface. inflibnet.ac.in This after-treatment is crucial for achieving the true shade, brilliance, and good rubbing fastness. inflibnet.ac.in

Table 1: Key Stages in the Azoic Dyeing Process

StageDescriptionKey ChemicalsTemperature
Naphtholation Impregnation of the fiber with the coupling component.Naphthol, Sodium HydroxideRoom Temperature
Diazotization Conversion of the fast color base into a reactive diazonium salt.Aromatic Amine Base, Sodium Nitrite, Hydrochloric Acid0-5°C
Coupling Reaction between the two components within the fiber to form the insoluble dye.Naphthol-impregnated fiber, Diazonium salt solutionLow Temperature
After-treatment Removal of unfixed surface dye to improve fastness.Soap/Detergent, Soda AshBoiling

The defining characteristic of azoic dyeing is the formation of the insoluble colorant within the fiber, which results in excellent fastness to washing. inflibnet.ac.inblogspot.com Because the large dye molecule is physically trapped, it is highly resistant to being removed during laundering. Many azoic combinations also exhibit very good fastness to light, with some achieving ratings as high as 6-7, approaching the performance of vat dyes. dayglo.in The shades are also generally resistant to acids and alkalis. dayglo.in

However, a common issue with azoic dyes is their potential for poor rubbing fastness. inflibnet.ac.inblogspot.com This occurs when some of the dye is formed on the surface of the fibers rather than within them. These surface particles can be physically rubbed off. A thorough soaping after-treatment is essential to remove this loose dye and maximize the rubbing fastness. inflibnet.ac.in Certain combinations can also be fast to peroxide bleach. dayglo.in

Table 2: General Fastness Properties of Azoic Dyes

Fastness PropertyTypical RatingInfluencing Factors
Washing Fastness Very Good to ExcellentIn-situ formation and insolubility of the dye molecule within the fiber. inflibnet.ac.inscribd.com
Light Fastness Poor to Very Good (2-7)The specific chemical structure of the naphthol and base combination used. dayglo.inscribd.com
Rubbing Fastness Poor to GoodAmount of dye deposited on the fiber surface; effectiveness of the after-treatment (soaping). inflibnet.ac.in
Alkali Resistance Poor to Good (2-4)Chemical stability of the specific azo compound formed. scribd.com

Utilization of this compound in Pigment Formulations and Coatings

While primarily known as textile dyes, the chemical components used to create azoic dyes are also fundamental in producing azo pigments. Azo pigments share a similar chemical structure with azo dyes but lack solubilizing groups, making them inherently insoluble in water and other solvents. wikipedia.org

Highly purified versions of the azoic components (naphthols and fast color bases) are recommended for the production of pigments. dayglo.in The synthesis process involves a similar coupling reaction between a diazotized amine and a coupling component, but it is carried out in an aqueous solution rather than within a fiber. The resulting insoluble colored product is then filtered, dried, and processed into a fine powder. These azo pigments are significant in the coloration of plastics, rubbers, and paints, offering good coloring properties and lightfastness. wikipedia.org The stability and performance of the pigment depend on the organic azo compound's properties and how it is absorbed onto a pigment carrier. wikipedia.org

Emerging and Niche Applications of this compound (e.g., sensors, optical materials)

The core functional group of this compound, the azo bond (-N=N-), imparts properties that are being explored for advanced applications beyond traditional coloration. A key characteristic of azo compounds is their ability to undergo reversible trans-cis photoisomerization. wikipedia.org

The more stable trans isomer, with a linear molecular shape, can be converted to the bent cis isomer upon exposure to ultraviolet light. wikipedia.org This change in molecular geometry alters the material's physical and optical properties. The process is reversible, with the cis form relaxing back to the trans form over time or when exposed to visible light. wikipedia.org This light-responsive behavior makes azo compounds, in general, promising candidates for use in optical materials, such as optical data storage devices and photoswitchable systems. While specific research into this compound for these applications is not widely documented, its fundamental azo structure suggests potential in these emerging fields.

Structure-Property Relationships Dictating this compound Performance

The performance of this compound is directly governed by its molecular structure. The key features dictating its properties include the azo group, the aromatic systems, and various substituent groups.

Chromophore: The azo group (-N=N-) acts as the primary chromophore, the part of the molecule responsible for absorbing light and thus producing color. researchgate.net This group connects two or more aromatic ring systems, creating a large, conjugated system of double bonds. researchgate.net

Color and Shade: The extent of this conjugation and the presence of electron-donating or electron-withdrawing groups on the aromatic rings determine the specific wavelength of light absorbed, which dictates the final color. A more extended conjugated system generally shifts the absorption to longer wavelengths, resulting in deeper colors like blacks and navy blues. The double azo structure of many black dyes creates a highly extended system, enabling the absorption of light across a wide range of the visible spectrum, which is perceived as black. worlddyevariety.com

Fastness Properties: The large molecular size and insolubility of the final dye molecule are critical for its high wash fastness. inflibnet.ac.in The nature of the substituent groups on the aromatic rings influences the molecule's stability against degradation by light, affecting its light fastness rating. mdpi.com For instance, fragments with azo groups as part of a conjugated double bond chain can have a stabilizing effect on the chromophore. mdpi.com The planarity of the molecule also influences its interaction with fibers and, consequently, its fastness properties.

Environmental Chemistry and Fate of C.i. Azoic Black 23

Environmental Occurrence and Distribution of Azoic Dyes

Azo dyes, which constitute 65%–75% of all commercial textile dyes, are significant pollutants in aquatic environments. researchgate.net Their widespread production and application lead to their release into environmental waters, where they are considered micropollutants. researchgate.net The discharge of untreated wastewater from industries such as textiles, food, paper, and leather is a primary source of azo dye contamination. nih.gov These dyes are synthetic aromatic compounds characterized by one or more azo (–N=N–) groups. researchgate.netnih.gov

The extensive use of azo dyes results in their presence in industrial effluents, which, if not properly treated, contaminate water bodies and soil. frontiersin.org This contamination can lead to serious environmental issues, including changes in water color, oxygen depletion, and eutrophication, which adversely affect aquatic organisms. nih.gov Due to their chemical stability and resistance to degradation, azo dyes can persist in the environment and may bioaccumulate in aquatic organisms, posing a risk to wildlife and ecosystems. chalcogen.ro The presence of these dyes in aquatic systems is a global concern, with significant pollution reported in developing countries with large textile industries. nih.gov

The chemical structure of azo dyes, which includes aromatic rings and azo linkages, makes them resistant to aerobic degradation. mst.dk However, under anaerobic conditions, the azo bond can be cleaved, leading to the formation of aromatic amines. cdnsciencepub.com These degradation products can have their own environmental fate and toxicity profiles. cdnsciencepub.com The solubility of azo dyes varies; some are highly water-soluble, while others are not, which affects their distribution in the environment. mst.dk Water-soluble dyes are easily dispersed in aquatic systems, while less soluble dyes may adsorb to sediment and soil particles. researchgate.netmst.dk

Degradation Pathways of C.I. Azoic Black 23 in Aquatic and Terrestrial Environments

The degradation of azo dyes like this compound in the environment can occur through various physical, chemical, and biological processes. These pathways determine the persistence and ultimate fate of the dye in aquatic and terrestrial ecosystems.

Photolytic degradation involves the breakdown of chemical compounds by light energy. pharmaguideline.com For azo dyes, photolysis is generally not considered a primary degradation pathway due to their inherent stability to light, a desirable characteristic for their application as colorants. mst.dk However, under certain conditions, such as the presence of photosensitizers or specific wavelengths of light, photolytic degradation can occur. chalcogen.ropharmaguideline.com

The process can be influenced by several factors, including the chemical structure of the dye, the intensity and wavelength of light, pH, and the presence of other substances in the environment. pharmaguideline.commedcraveonline.com For instance, the introduction of a carbonyl group or an unsaturated bond into the molecule can affect its susceptibility to photolytic degradation. pharmaguideline.com

Photocatalytic degradation, an advanced oxidation process, can enhance the breakdown of azo dyes. This process often utilizes semiconductor catalysts like titanium dioxide (TiO2) or composite materials such as SrTiO3/CeO2, which, when irradiated with UV light, generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O2•−). medcraveonline.commdpi.comnih.gov These ROS can attack the chromophoric azo bond, leading to decolorization, and can further break down the resulting aromatic intermediates. mdpi.comnih.gov

A study on the photocatalytic degradation of C.I. Reactive Black 5, a different azo dye, showed that decolorization primarily occurred through photolysis and the action of O2•− in the bulk solution. nih.gov Subsequent degradation of the aromatic rings was attributed to reactions with hydroxyl radicals and positive holes (hvb+) on the catalyst surface. nih.gov Another study on the degradation of Reactive Black B using a UV/ferrioxalate (B100866)/H2O2 process demonstrated that the degradation rate increased with decreasing pH and light wavelength. nih.gov

Biodegradation, driven by microorganisms, is a key process in the environmental fate of azo dyes. geomar.de Both bacteria and fungi have been shown to decolorize and degrade azo dyes through various enzymatic activities. tandfonline.com The efficiency of biodegradation depends on factors such as the microbial species, the chemical structure of the dye, and environmental conditions like pH, temperature, and the availability of nutrients. tandfonline.com

Under anaerobic conditions, the primary step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–), leading to the formation of colorless aromatic amines. cdnsciencepub.com This reaction is catalyzed by enzymes called azoreductases, which are produced by a wide range of bacteria. biorxiv.org This initial decolorization step is often faster under anaerobic or microaerophilic conditions. mdpi.com

The resulting aromatic amines are often more resistant to anaerobic degradation but can be mineralized under aerobic conditions. cdnsciencepub.com This has led to the development of sequential anaerobic-aerobic treatment systems for complete degradation of azo dyes. cdnsciencepub.com In the aerobic stage, microorganisms utilize enzymes like monooxygenases and dioxygenases to open the aromatic rings, eventually converting them into simpler, non-toxic compounds like CO2 and H2O. mdpi.com

Several bacterial strains have been identified for their ability to degrade azo dyes. For example, Lysinibacillus sphaericus and Bacillus megaterium have demonstrated the ability to decolorize and degrade various azo dyes. frontiersin.orgnih.gov Bacterial consortia, or mixed microbial communities, often exhibit higher degradation efficiency than single strains due to synergistic metabolic activities. tandfonline.comnih.gov

Fungi, particularly white-rot fungi, are also effective in degrading azo dyes. They produce powerful extracellular lignin-modifying enzymes such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases. tandfonline.com These enzymes have a broad substrate specificity and can oxidize a wide range of complex organic compounds, including azo dyes. tandfonline.commdpi.com

Chemical oxidation and reduction processes can significantly contribute to the degradation of azo dyes in the environment and are often employed in wastewater treatment.

Chemical Oxidation: Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants like azo dyes. These methods rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize organic compounds. Common AOPs include the use of ozone (O3), hydrogen peroxide (H2O2) with UV light (UV/H2O2), and Fenton's reagent (Fe2+ and H2O2).

A study on the decolorization of reactive black CNN demonstrated that potassium permanganate (B83412) (KMnO4) was a highly effective oxidizing agent, achieving 97.64% color removal. ajol.info The combination of H2O2 and ferrioxalate also showed significant decolorization. ajol.info Fourier Transform Infrared Spectroscopy (FTIR) analysis confirmed the degradation of the azo group and the formation of nitro moieties as an oxidative product. ajol.info

Chemical Reduction: Chemical reduction can also lead to the decolorization of azo dyes by cleaving the azo bond. Reducing agents such as sodium sulfite (B76179) (Na2SO3) and nanoscale zerovalent iron (nZVI) have been used for this purpose. ajol.inforesearchgate.net

A study on the reduction of C.I. Acid Black 24 using nZVI reported high removal efficiencies for both color (98.9%) and total organic carbon (TOC) (53.8%) under optimal conditions. researchgate.net The reduction process leads to the formation of aromatic amines. ajol.info While this achieves decolorization, the resulting amines can be toxic and may require further treatment, such as subsequent oxidation. ajol.info

The table below summarizes the efficiency of different chemical oxidation and reduction methods for a similar dye, Reactive Black CNN.

Treatment MethodInitial Dye Conc. (ppm)Decolorization Efficiency (%)
KMnO410097.64
Na2SO3/Ferrioxalate3075.93
Na2SO3/H2O24062.19
H2O2 (alone)N/A50.71
Ferrioxalate (alone)N/A44.21
Data from a study on Reactive Black CNN ajol.info

Formation and Detection of Aromatic Amine Metabolites from this compound Degradation

A critical aspect of the degradation of azo dyes is the formation of aromatic amines. These compounds are produced through the reductive cleavage of the azo bond (–N=N–), a common initial step in both biological and chemical degradation pathways. mst.dknih.gov Many aromatic amines are considered toxic, with some being known or suspected carcinogens. researchgate.netnih.gov Therefore, their formation is a significant environmental and health concern.

The specific aromatic amines formed depend on the parent azo dye's chemical structure. For instance, the degradation of Direct Blue 14 by Staphylococcus aureus was found to produce o-tolidine (B45760) (3,3'-dimethylbenzidine), a known carcinogen, along with other metabolites like 3,3'-dimethyl-4-amino-4'-hydroxybiphenyl and 3,3'-dimethyl-4-aminobiphenyl. nih.gov The toxicity of these amines is often linked to their metabolic activation, which can lead to intermediates that bind to DNA. mst.dkgjesm.net

The persistence of these aromatic amine metabolites varies. Under anaerobic conditions, where they are primarily formed, they can be resistant to further degradation. cdnsciencepub.com However, they can often be degraded under subsequent aerobic conditions by various microorganisms. cdnsciencepub.com

Detecting and identifying these metabolites is crucial for assessing the environmental risk associated with azo dye degradation. Analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate and quantify the parent dye and its degradation products. The appearance of new peaks in the chromatogram with different retention times compared to the original dye indicates the formation of metabolites. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is powerful for identifying the chemical structure of volatile or derivatized metabolites. After separation by GC, the mass spectrometer provides fragmentation patterns that help in elucidating the molecular structure of the compounds. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing non-volatile and thermally labile compounds like many aromatic amines and their sulfonated derivatives, which are common metabolites of azo dyes. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis can identify changes in functional groups during the degradation process. For example, the disappearance of the azo bond peak and the appearance of peaks corresponding to amino groups (–NH2) can confirm the reductive cleavage. ajol.info

Adsorption and Desorption Dynamics of this compound in Environmental Matrices

The interaction of azo dyes with environmental matrices like soil, sediment, and sludge through adsorption and desorption is a key process influencing their transport, bioavailability, and ultimate fate. ajol.info

Adsorption: Adsorption is the accumulation of a substance at the interface between two phases, such as a liquid (water containing the dye) and a solid (soil particles). ajol.info For azo dyes, adsorption is influenced by the properties of both the dye and the adsorbent material.

Dye Properties: The chemical structure, molecular weight, charge, and solubility of the azo dye play a significant role. mst.dk For example, ionic dyes, such as acid and direct dyes, can adsorb to surfaces through ion-exchange mechanisms. mst.dk Hydrophobicity is another key factor; less soluble, non-ionic dyes like disperse dyes tend to have a higher affinity for organic matter in soil and sediment. mst.dk

Environmental Matrix Properties: The characteristics of the soil or sediment, including its organic matter content, clay content, particle size distribution, specific surface area, and pH, are crucial. ajol.infonewswise.com High organic matter and clay content generally increase the adsorption capacity for many organic pollutants.

Environmental Conditions: pH can affect the surface charge of the adsorbent and the ionization state of the dye, thereby influencing electrostatic interactions. nih.gov Temperature and the presence of other ions can also impact adsorption dynamics. nih.gov

The adsorption of pollutants onto surfaces like microplastics is also a growing concern. Studies have shown that microplastics can adsorb antibiotics and likely other pollutants like dyes, with the adsorption capacity being related to the properties of both the plastic and the pollutant. mdpi.com

Desorption: Desorption is the release of an adsorbed substance from a surface back into the surrounding medium. nih.gov This process determines the mobility and potential for re-release of the dye into the environment. The rate and extent of desorption can be influenced by changes in environmental conditions such as pH, temperature, and ionic strength. nih.gov

A study on the desorption of Rhodamine B from biochar showed that increased temperatures and elevated pH values facilitated desorption. nih.gov The release of dissolved organic matter from the biochar under alkaline conditions also promoted the desorption of the dye. nih.gov This indicates that changes in the chemical environment of a contaminated soil or sediment can lead to the remobilization of previously bound dyes.

The balance between adsorption and desorption is dynamic and determines the concentration of the dye in the aqueous phase, which in turn affects its availability for transport, uptake by organisms, and degradation. mdpi.com Strong adsorption can limit the bioavailability and mobility of a dye, but if desorption occurs, it can act as a long-term source of contamination. ajol.info

The following table presents data on the adsorption of Cadmium (Cd(II)) by different microplastics, illustrating the principles of adsorption capacity. While not specific to this compound, it demonstrates how different materials exhibit varying adsorption potentials for contaminants.

Adsorbent Material (Microplastic)Maximum Adsorption Capacity (mg/g)
Polyamide (PA)0.96 ± 0.07
Polylactic Acid (PLA)0.64 ± 0.04
Polypropylene (PP)0.22 ± 0.03
Data from a study on Cadmium adsorption by microplastics newswise.com

Environmental Remediation and Treatment Technologies for C.i. Azoic Black 23 Contamination

Physicochemical Treatment Methods for C.I. Azoic Black 23 Removal from Wastewater

Physicochemical treatment methods are widely employed for the removal of dyes from industrial effluents. These techniques primarily involve the transfer of the dye from the aqueous phase to a solid phase or a concentrated stream, facilitating its separation from the bulk of the water.

Coagulation-flocculation is a conventional and cost-effective method for treating dye-laden wastewater. This process involves the addition of coagulants to destabilize the colloidal dye particles, followed by the aggregation of these particles into larger flocs that can be easily removed by sedimentation or filtration. Common coagulants include inorganic salts like aluminum sulfate (B86663) (alum) and ferric chloride, as well as organic polymers.

The effectiveness of coagulation-flocculation for this compound removal depends on several factors, including the type and dosage of the coagulant, the pH of the wastewater, and the initial dye concentration. Research has shown that optimizing these parameters is crucial for achieving high removal efficiencies. For instance, the pH influences the surface charge of both the dye molecules and the hydrolyzed coagulant species, thereby affecting the destabilization and aggregation mechanisms.

Adsorption is a highly effective and versatile technique for the removal of a wide range of pollutants, including dyes like this compound. This process relies on the transfer of dye molecules from the aqueous solution to the surface of a solid adsorbent.

Activated Carbon: Activated carbon is a widely used adsorbent due to its large surface area, porous structure, and high affinity for organic compounds. It can effectively remove this compound from water. The adsorption capacity of activated carbon is influenced by its physical and chemical properties, as well as the operating conditions such as pH, temperature, and contact time.

Novel Adsorbents: In recent years, there has been growing interest in developing low-cost and sustainable adsorbents from various waste materials. Agricultural wastes, industrial by-products, and natural polymers have been explored as potential alternatives to activated carbon for the removal of this compound. These novel adsorbents often require chemical or physical modification to enhance their adsorption capacity and surface properties.

Adsorbent MaterialAdsorption Capacity (mg/g)Optimal pHReference
Activated CarbonVaries6.0-8.0-
Agricultural Waste-basedVaries5.0-7.0-
Industrial By-product-basedVaries6.0-9.0-

Membrane filtration processes, such as nanofiltration (NF) and reverse osmosis (RO), are pressure-driven separation techniques that can effectively remove dyes from wastewater. These methods use semi-permeable membranes that allow water molecules to pass through while retaining the larger dye molecules.

Nanofiltration is particularly suitable for dye removal as it can reject multivalent ions and organic molecules with a molecular weight typically above 200-400 g/mol . Reverse osmosis, with its denser membrane, offers even higher rejection rates for dyes and dissolved salts. The performance of membrane filtration is dependent on the membrane characteristics, operating pressure, and feed water quality. Fouling of the membranes by dye molecules and other constituents in the wastewater is a major operational challenge that needs to be managed.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced oxidation processes are a set of chemical treatment procedures designed to degrade recalcitrant organic pollutants like this compound into simpler, less harmful compounds. AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. This process is effective in decolorizing and degrading a wide range of dyes. The efficiency of the Fenton process is highly pH-dependent, with optimal conditions typically found in the acidic range (pH 2-4).

The photo-Fenton process is an enhancement of the conventional Fenton process where the reaction is irradiated with UV or visible light. The light promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. This leads to a faster and more complete degradation of the dye.

ProcessKey ReactantsOptimal pHAdvantage
FentonFe²⁺, H₂O₂2-4Effective for decolorization
Photo-FentonFe²⁺/Fe³⁺, H₂O₂, Light2-4Faster degradation, catalyst regeneration

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down the complex structure of dye molecules. Ozone can react with the dye directly or decompose in water to form hydroxyl radicals, which then attack the dye. The effectiveness of ozonation can be enhanced by combining it with hydrogen peroxide (O₃/H₂O₂) or UV radiation (O₃/UV), which increases the production of hydroxyl radicals.

Peroxide-based treatments, other than the Fenton system, can also be employed. For instance, the activation of hydrogen peroxide by UV light (UV/H₂O₂) generates hydroxyl radicals and can lead to the degradation of this compound. The choice of the specific AOP depends on factors such as the wastewater characteristics, treatment objectives, and economic considerations.

Electrochemical Oxidation of this compound

Electrochemical oxidation is an advanced oxidation process (AOP) that utilizes electrically generated oxidizing species to degrade organic pollutants. researchgate.netnih.gov In this process, pollutants are destroyed by direct charge transfer at the anode or by reaction with physisorbed hydroxyl radicals produced from water oxidation. researchgate.net This method is effective for treating recalcitrant organic compounds like azoic dyes due to the high reactivity and low selectivity of the generated radicals. researchgate.net

The efficiency of electrochemical oxidation for azoic dyes is influenced by several factors, including the anode material, current density, pH, and the presence of supporting electrolytes. researchgate.net Conductive-diamond anodes, such as boron-doped diamond (BDD) electrodes, have shown high efficiency in the complete mineralization of azoic dyes. researchgate.netnih.gov The process typically begins with the cleavage of the azo group, followed by the degradation of the resulting aromatic intermediates, often leading to the formation of carboxylic acids in the final stages. researchgate.net Studies on various azoic dyes have demonstrated significant removal of Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD), indicating a high degree of mineralization. researchgate.net For instance, the electrodegradation of Eriochrome Black T, another azo dye, resulted in TOC and COD removal of 70% and 90%, respectively. researchgate.net

Biological Treatment Systems for this compound Degradation

Biological treatment offers an environmentally friendly and cost-effective alternative for the degradation of azo dyes. pantareiwater.com These systems utilize the metabolic capabilities of microorganisms to break down the complex dye molecules.

Aerobic and Anaerobic Biodegradation of this compound

Azo dyes like this compound are generally resistant to aerobic biodegradation due to the electron-withdrawing nature of the azo linkage. wur.nl However, under anaerobic conditions, the reductive cleavage of the azo bond (–N=N–) can occur, leading to the decolorization of the dye and the formation of aromatic amines. pantareiwater.comwur.nl These resulting amines are often colorless but can be toxic and are typically not degraded further under anaerobic conditions. pantareiwater.comwur.nl

A sequential or integrated anaerobic-aerobic treatment strategy is therefore considered the most logical approach for the complete removal of azo dyes. wur.nlnih.gov The initial anaerobic stage achieves decolorization through the cleavage of the azo bond, while the subsequent aerobic stage is necessary for the mineralization of the resulting aromatic amines. pantareiwater.comnih.govnih.gov This combined approach has been successfully applied to various azo dyes, demonstrating significant removal of both color and organic load. pantareiwater.comnih.gov The efficiency of this process depends on factors such as the microbial consortium, co-substrate availability, and reactor configuration. nih.gov

Table 1: Comparison of Aerobic and Anaerobic Biodegradation of Azo Dyes

Feature Aerobic Biodegradation Anaerobic Biodegradation
Primary Mechanism Limited degradation of the azo bond. wur.nl Reductive cleavage of the azo bond. pantareiwater.comwur.nl
Effect on Dye Low decolorization efficiency. wur.nl High decolorization efficiency. pantareiwater.com
Byproducts Minimal breakdown of the parent molecule. Formation of aromatic amines. pantareiwater.comwur.nl
Toxicity of Byproducts Generally low. Can be toxic, mutagenic, and carcinogenic. f1000research.com
Oxygen Requirement Requires oxygen. omicsonline.org Occurs in the absence of oxygen. omicsonline.org
Overall Efficiency Ineffective for complete degradation alone. Effective for decolorization but not mineralization. pantareiwater.com

Enzymatic Biotransformation of this compound

Enzymatic treatment utilizes specific enzymes to catalyze the degradation of azo dyes. mdpi.com Key enzymes involved in this process include azoreductases, laccases, and peroxidases. e3s-conferences.orgresearchgate.net

Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond, typically under anaerobic or microaerophilic conditions. e3s-conferences.orgnih.gov This process is responsible for the initial decolorization of the dye. nih.gov

Laccases and Peroxidases: These are oxidative enzymes that can degrade azo dyes and the resulting aromatic amines under aerobic conditions. e3s-conferences.orggjesm.net Laccases, for example, oxidize phenolic compounds through a free radical mechanism, which avoids the formation of toxic aromatic amines that can occur under reductive conditions. unl.pt

The biotransformation of azo dyes by enzymes can lead to a significant reduction in toxicity. For instance, a study on the biotransformation of Reactive Black HEBL by a mixed culture showed the formation of 3-nitroso-3-azabicyclo[3.2.2]nonane, a less toxic intermediate. sphinxsai.com

Integrated Treatment Schemes for Comprehensive this compound Removal

Given the limitations of individual treatment methods, integrated or hybrid systems that combine different technologies are often necessary for the comprehensive removal of this compound. A common and effective approach is the sequential application of anaerobic and aerobic biological processes. researchgate.net This combination ensures both the initial decolorization of the dye and the subsequent degradation of the potentially harmful aromatic amines. researchgate.net

Theoretical and Computational Chemistry Approaches to C.i. Azoic Black 23

Calculs de chimie quantique pour la structure électronique du C.I. Azoic Black 23

Les calculs de chimie quantique sont fondamentaux pour comprendre la structure électronique des colorants azoïques. Des méthodes telles que les calculs semi-empiriques et ab-initio sont utilisées pour déterminer les paramètres électroniques clés qui dictent la couleur et la réactivité d'un colorant. icontechjournal.comacs.org Pour les colorants azoïques en général, ces calculs se concentrent sur :

Les orbitales moléculaires frontières : L'énergie de l'orbitale moléculaire la plus haute occupée (HOMO) et de l'orbitale moléculaire la plus basse inoccupée (LUMO) sont essentielles. La différence d'énergie entre ces orbitales (le fossé HOMO-LUMO) est directement liée à la longueur d'onde d'absorption maximale (λmax) du colorant, qui détermine sa couleur. acs.org

Distribution de la charge : La détermination des charges nettes sur les atomes, en particulier les atomes d'azote du groupe azo (-N=N-), permet de mieux comprendre la réactivité de la molécule et ses interactions potentielles avec d'autres molécules. acs.org

Paramètres géométriques : Les calculs peuvent prédire avec précision les longueurs de liaison, comme celle de la liaison N=N, et les angles dièdres entre les cycles aromatiques. acs.org Ces paramètres influencent la planéité globale de la molécule et, par conséquent, ses propriétés électroniques.

Moment dipolaire : Le moment dipolaire calculé donne une indication de la polarité de la molécule, ce qui est important pour comprendre sa solubilité et ses interactions avec les solvants et les substrats. acs.org

Paramètre de chimie quantiqueImportance pour les colorants azoïques
Énergies HOMO et LUMODétermine la couleur et la réactivité électronique. acs.org
Charges atomiques nettesIndique les sites réactifs au sein de la molécule. acs.org
Longueurs et angles de liaisonInfluence la conformation et les propriétés électroniques. acs.org
Moment dipolaireAffecte la solubilité et les interactions intermoléculaires. acs.org

Simulations de dynamique moléculaire des interactions du this compound avec les substrats

Les simulations de dynamique moléculaire (DM) permettent d'étudier les interactions dynamiques entre les molécules de colorant et les substrats, tels que les fibres textiles. sustainability-directory.comresearchgate.net Cette approche fournit une image animée de la manière dont les colorants se lient et se comportent dans un environnement réaliste. Les principaux domaines d'étude comprennent :

Affinité du colorant : La DM peut élucider les forces motrices de l'affinité du colorant pour une fibre, en quantifiant les contributions des différentes interactions intermoléculaires telles que les liaisons hydrogène, les forces de van der Waals et les interactions électrostatiques. sustainability-directory.com

Processus de teinture : Les simulations peuvent modéliser le comportement d'adsorption des colorants sur les surfaces des fibres et leur diffusion dans la matrice de la fibre. researchgate.net Cela permet d'optimiser les paramètres du processus de teinture tels que la température et le temps.

Influence des substituants : En modifiant la structure du colorant dans la simulation, les chercheurs peuvent prédire comment différents groupes fonctionnels affecteront ses propriétés de teinture, telles que la solubilité et la solidité. researchgate.net

Aspect de l'interactionInformations issues des simulations de DM
Liaison colorant-fibreIdentification et quantification des forces intermoléculaires. sustainability-directory.com
Comportement de diffusionVisualisation de la pénétration du colorant dans la matrice de la fibre. researchgate.net
Effets structurelsPrédiction de l'impact des modifications du colorant sur les performances de teinture. researchgate.net

Applications de la théorie de la fonctionnelle de la densité (DFT) dans la recherche sur le this compound

La théorie de la fonctionnelle de la densité (DFT) est devenue une méthode de référence en chimie computationnelle pour étudier les colorants azoïques en raison de son équilibre entre précision et coût de calcul. aphrc.orgnih.govrsc.orgrsc.org Les applications de la DFT sont vastes :

Optimisation de la géométrie : La DFT est utilisée pour trouver la structure tridimensionnelle la plus stable (énergie la plus faible) d'une molécule de colorant. nih.gov

Propriétés électroniques : Elle fournit des descriptions précises des orbitales moléculaires frontières (HOMO et LUMO), qui sont essentielles pour prédire les spectres UV-visible et la réactivité chimique. aphrc.orgrsc.org

Tautomérisme : De nombreux colorants azoïques peuvent exister sous deux formes tautomères, l'azo et l'hydrazone. La DFT peut prédire la forme prédominante dans différentes conditions, ce qui est crucial car les deux formes ont des couleurs et des stabilités différentes. rsc.org

Analyse vibrationnelle : Les fréquences vibrationnelles calculées peuvent être comparées aux spectres infrarouges (IR) et Raman expérimentaux pour confirmer la structure d'un colorant.

Propriétés optiques non linéaires (ONL) : La DFT peut évaluer le potentiel des colorants azoïques pour des applications dans les matériaux optiques. nih.gov

Propriété étudiéeRésultat du calcul DFT
Structure moléculaireGéométrie optimisée et stable. nih.gov
Spectres électroniquesPrédiction précise des longueurs d'onde d'absorption maximales. rsc.org
Équilibre tautomèreDétermination de la forme tautomère dominante. rsc.org
Propriétés optiquesÉvaluation du potentiel pour les applications ONL. nih.gov

Modélisation prédictive de la réactivité et de la stabilité du this compound

La modélisation prédictive, qui exploite souvent des algorithmes d'apprentissage automatique et d'intelligence artificielle, vise à prévoir le comportement des colorants azoïques dans diverses conditions. tandfonline.comresearchgate.net Cette approche est particulièrement utile pour évaluer la durabilité environnementale et la stabilité d'un colorant.

Prédiction de la dégradation : Des modèles peuvent être développés pour prédire la vitesse et les voies de dégradation des colorants azoïques dans les systèmes de traitement des eaux usées. researchgate.netresearchgate.net Cela inclut la prédiction de la biodégradabilité par des micro-organismes. tandfonline.com

Optimisation de la remédiation : L'intelligence artificielle peut analyser de grands ensembles de données pour prédire les conditions optimales (par exemple, pH, température, souches microbiennes) pour une élimination efficace des colorants des effluents. tandfonline.com

Modélisation cinétique : Des modèles mathématiques peuvent être construits pour décrire la cinétique de décoloration des colorants dans des processus tels que les procédés d'oxydation avancée. researchgate.net

Relations quantitatives structure-activité (QSAR) : Les études QSAR établissent un lien entre la structure chimique d'un colorant et sa réactivité ou sa toxicité, ce qui permet de cribler de nouveaux colorants pour détecter d'éventuels problèmes environnementaux avant leur synthèse. nih.gov

Tableau des noms de composés

Nom du composé
This compound
Allura Red
Amarante
Bleu acide 193
Noir acide 194
Orange acide 7
Jaune acide 23
Azobenzène
Bleu de bromophénol
Chitosane
Clindamycine
Rouge Congo
Cuivre
Daidzéine
Dichloroquinoxalines
Dichlorotriazines
Diéthyléther
Di ou tétrafluoropyrimidines
Diméthylsulfoxyde
Orange dispersé 3
Rouge dispersé 1
Éthanimine
Gris de fer
Fubéridazole
Acide H
Hypoxanthine
Indandione
Malononitrile
Orange de méthyle
Rouge de méthyle
Bleu de méthylène
Monochlorotriazine/vinylsulfone
Monofluorotriazines
Noir de mordant 17
Naphtalène
Nickel
Orange II
Orange IV
Oxyméthylchlorotriazines
Phénol
Polyester
Puérarine
Noir réactif 5
Jaune réactif 145
Noir Remazol B
Rouge Remazol
Rhodamine B
Rhodamine 123
Tétracène
Thiazole
Trichloropyrimidines
Vinylsulfones
Xanthine

Regulatory Frameworks and Policy Implications Concerning Azoic Dyes, Including C.i. Azoic Black 23

International Regulations on Azoic Dyes and Pigments

A key international benchmark for the regulation of azo dyes is the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. sustainability-directory.comcompliancegate.com REACH restricts the use of specific azo dyes in textile and leather articles that come into direct and prolonged contact with the human skin or oral cavity. mst.dkcompliancegate.com The regulation prohibits the use of azo dyes that can release any of the 22 specified carcinogenic aromatic amines in concentrations exceeding 30 mg/kg (0.003% by weight) in the finished article. compliancegate.comtfl.com Additionally, certain azo dyes are restricted to a concentration of no more than 0.1% by weight in substances or mixtures used for coloring textiles or leather. compliancegate.comuark.edu

The European Union also regulates azo dyes in other consumer products. For instance, the Toy Safety Directive and regulations for food contact materials restrict the use of certain azo dyes. compliancegate.com Specifically, plastic food contact materials must not release primary aromatic amines (PAA) above a migration limit of 0.01 mg/kg of food. compliancegate.com Cosmetic products are also subject to regulations, with bans on o-Dianisidine based and Benzidine based azo dyes. compliancegate.com

While the EU has some of the most stringent regulations, other international markets have also implemented controls. sensientpharma.com Countries like China, Japan, India, and Vietnam have banned or restricted certain azo dyes. qima.vn The International Organization for Standardization (ISO) provides guidelines for the safe manufacturing and use of azo dyes across various industries. sensientpharma.com

Interactive Data Table: Comparison of International Azo Dye Regulations

Regulation/RegionKey ProvisionsRestricted SubstancesConcentration LimitsApplicable Products
EU REACH Prohibits azo dyes that can release specific carcinogenic aromatic amines. compliancegate.com22 specific aromatic amines. mst.dk< 30 mg/kg for released amines in finished articles. tfl.com < 0.1% by weight for certain restricted dyes in coloring mixtures. compliancegate.comTextiles and leather goods in direct and prolonged skin contact. compliancegate.com
EU Toy Safety Directive Restricts the use of certain hazardous azo dyes. compliancegate.comSpecific azo dyes.Varies by substance.Toys. compliancegate.com
EU Food Contact Materials Limits the migration of primary aromatic amines (PAA). compliancegate.comPrimary aromatic amines.< 0.01 mg/kg of food. compliancegate.comPlastic food contact materials. compliancegate.com
China (GB Standards) Restricts certain aromatic amines from azo dyes. lcms.cz24 aromatic amines. lcms.cz< 20 mg/kg for each amine. lcms.czTextiles and leather. lcms.cz
India Prohibits the handling and import of specific hazardous dyes. sgs.com112 azo- and benzidine-based dyes. sgs.comNot specified in search results.Textiles and textile articles. sgs.com

Industry Best Practices and Voluntary Initiatives for Azoic Dye Management

In response to regulatory pressures and growing consumer awareness, the textile industry has developed a range of best practices and voluntary initiatives aimed at managing the risks associated with azoic dyes.

One of the most prominent initiatives is the Zero Discharge of Hazardous Chemicals (ZDHC) Programme . bmz.decbi.eu ZDHC is a multi-stakeholder organization that aims to eliminate the use of harmful chemicals in the textile and footwear supply chain. bmz.decbi.eu It provides tools and guidance for brands and their suppliers to manage and report on the compliance of chemicals used in manufacturing. cbi.eu

Restricted Substances Lists (RSLs) are another foundational tool used by the industry. sustainability-directory.com These lists, often developed by individual brands or industry groups, identify specific azo dyes and other chemicals that are prohibited or limited in use. sustainability-directory.com

Certification and labeling schemes play a crucial role in communicating compliance to consumers. The Oeko-Tex Standard 100 is a widely recognized certification that ensures textile products are tested for harmful substances, including banned azo dyes. sustainability-directory.comtextilefocus.com The Global Organic Textile Standard (GOTS) also includes strict criteria for chemical inputs, including dyes. textilefocus.com

Other best practices include:

Supply Chain Transparency and Traceability: Implementing robust systems to track the origin of dyes and ensure that restricted substances are not used at any stage of production. sustainability-directory.com This involves requiring supplier declarations and implementing comprehensive chemical management systems. sustainability-directory.com

Development of Safer Alternatives: Chemical manufacturers are investing in the research and development of safer alternatives to restricted azo dyes, including bio-based colorants. sustainability-directory.comtextilefocus.com

Process Optimization: Textile producers are adopting more efficient dyeing processes, such as digital printing and air dyeing, to minimize chemical and water usage. sustainability-directory.comc4rb.org

Collaboration and Knowledge Sharing: Multi-stakeholder initiatives like the Partnership for Sustainable Textiles facilitate collaboration between companies, governments, and non-governmental organizations to improve conditions in global textile production. bmz.degiz.de

These voluntary efforts, in conjunction with regulatory frameworks, are driving a shift towards more sustainable and responsible practices within the textile industry. sustainability-directory.com

Economic and Market Dynamics of C.i. Azoic Black 23 Production and Use

Global Production Capacities and Supply Chains for Azoic Dyes

The global production of azoic dyes is concentrated in the Asia-Pacific region, with China and India being the dominant manufacturing hubs. dataintelo.comindustryarc.com This geographical concentration is attributed to several factors, including the availability of raw materials, lower labor costs, and supportive government policies. industryarc.com The supply chain for azoic dyes is complex and globally dispersed, involving raw material suppliers, dye manufacturers, and end-users across various industries. sustainability-directory.comsustainability-directory.com

Key players in the azoic dyes market include major chemical corporations such as BASF SE, Clariant AG, and Huntsman Corporation, alongside prominent regional manufacturers like Kiri Industries Limited and Archroma. dataintelo.comopenpr.com These companies operate extensive production facilities and distribution networks to cater to the global demand. dataintelo.com The production capacity is influenced by factors such as raw material availability, technological advancements in manufacturing processes, and the prevailing regulatory environment. industryarc.com360iresearch.com

Major Azoic Dye Producing Regions and Key Players:

RegionKey CountriesMajor Companies
Asia-Pacific China, India, PakistanKiri Industries Limited, Colourtex, Jay Chemicals, Bodal Chemical
Europe Germany, SwitzerlandBASF SE, Clariant AG, BEZEMA
North America United StatesHuntsman Corporation

This table is based on information from multiple market reports and industry analyses. dataintelo.comindustryarc.comopenpr.com

The supply chain begins with the procurement of petroleum-based intermediates like benzene (B151609) and toluene, which are processed to create dye precursors. corpbiz.io These are then synthesized into azoic dyes. The logistics involve a global network of distributors and agents who supply the dyes to textile mills, leather tanneries, and other end-users. afirm-group.com The efficiency of this supply chain is critical to meeting the demands of fast-fashion and other time-sensitive industries. dataintelo.com

Market Trends and Demand Analysis for C.I. Azoic Black 23 Applications

The demand for this compound is primarily driven by the textile industry, which is the largest consumer of azoic dyes. dataintelo.comindustryarc.com These dyes are favored for their ability to produce deep, vibrant black shades on cellulosic fibers like cotton, as well as on silk, wool, and synthetic fibers. industryarc.comafirm-group.com The growing global population, rising disposable incomes, and evolving fashion trends contribute to the sustained demand for textiles, thereby fueling the market for azoic dyes. dataintelo.com

Key Demand Drivers for Azoic Dyes:

IndustryApplicationKey Drivers
Textile Dyeing of cotton, silk, wool, syntheticsGrowing demand for apparel, home textiles, and technical textiles. dataintelo.comindustryarc.com
Leather Coloring of leather goodsIncreasing demand for footwear, accessories, and automotive upholstery. dataintelo.com
Paper Coloration of paper productsNiche applications in specialty papers and packaging. afirm-group.com
Printing Inks Component in printing inksUse in various printing processes for packaging and other materials. researchandmarkets.com

The market is also witnessing a trend towards the development of high-performance dyes with improved fastness properties, ensuring longevity and resistance to washing and light exposure. dataintelo.com Furthermore, there is a growing demand for eco-friendly and sustainable dyeing solutions, which is influencing research and development in the azoic dye sector. dataintelo.comtheinsightpartners.com

Sustainability and Circular Economy Principles in Azoic Dye Lifecycle

The concepts of sustainability and the circular economy are gaining prominence in the textile and chemical industries, influencing the entire lifecycle of azoic dyes. The traditional linear model of "take-make-dispose" is being challenged by a more circular approach that emphasizes reducing waste and maximizing resource utilization. researchgate.net

For the azoic dye industry, this translates to several key areas of focus:

Sustainable Sourcing and Production: This includes using greener raw materials and adopting cleaner production processes that minimize water and energy consumption, as well as effluent discharge. fibre2fashion.com The development of biodegradable and non-toxic synthetic dyes is a key research area. gnest.org

Wastewater Treatment and Reuse: A significant environmental impact of dyeing processes is the generation of colored wastewater. researchgate.net Advanced treatment technologies are being developed to decolorize and detoxify these effluents, with the ultimate goal of creating closed-loop systems where water and even dyes can be recovered and reused. gnest.orgmdpi.com

Eco-friendly Dyeing Techniques: Innovations in dyeing processes, such as waterless dyeing technologies, aim to reduce the environmental footprint of textile manufacturing. mdpi.com

Lifecycle Assessment (LCA): LCA is a tool used to evaluate the environmental impacts of a product throughout its entire lifecycle, from raw material extraction to end-of-life. gnest.org This helps identify areas for improvement and guides the development of more sustainable products.

The shift towards a circular economy presents both challenges and opportunities for the azoic dye industry. While it requires significant investment in new technologies and processes, it can also lead to cost savings through resource efficiency and create new market opportunities for sustainable products. researchgate.net

Future Research Directions and Unexplored Avenues for C.i. Azoic Black 23 Studies

Development of Novel and Sustainable Synthetic Routes for C.I. Azoic Black 23

The traditional synthesis of azo dyes often involves harsh conditions and potentially hazardous reagents. longdom.orgnih.gov Future research must prioritize the development of environmentally benign and efficient synthetic methods for this compound. Drawing inspiration from advancements in green chemistry for other azo dyes, several promising avenues exist. longdom.org These modern techniques aim to improve yield, reduce waste, and eliminate the need for toxic solvents and extreme temperatures. rsc.org

One promising approach is the use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), which can facilitate diazo coupling reactions via grinding at room temperature. rsc.org This solvent-free method offers excellent conversion rates, easy product isolation, and catalyst recyclability. rsc.org Another green alternative involves biocatalysis, using agents like baker's yeast, which can catalyze diazotization and coupling reactions without the need for strong acids or bases. lmaleidykla.lt Research into solvent-free synthesis using nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) has also shown that the process can be rapid, cost-effective, and produce stable diazonium salts. researchgate.net

Table 1: Potential Sustainable Synthetic Methods for this compound

MethodKey FeaturesPotential AdvantagesReference
Magnetic Solid Acid CatalysisUses Fe₃O₄@SiO₂-SO₃H nanoparticles; solvent-free grinding method.High efficiency, catalyst is recyclable, mild room temperature conditions. rsc.org
BiocatalysisEmploys eco-friendly catalysts like baker's yeast, clays, or zeolites.Avoids use of acids, alkalis, and toxic solvents; reusable catalysts. lmaleidykla.lt
Nano BF₃·SiO₂ CatalysisSolvent-free reaction using a nano silica supported boron trifluoride catalyst.Rapid reaction times, high yield, creates stable diazonium salts. researchgate.net
Grindstone ChemistryGeneral approach of grinding reagents together at room temperature without solvent.Minimizes reaction time, enhances atom efficiency, environmentally friendly. longdom.org

Advanced Materials Integration and Functionalization with this compound

The integration of this compound into advanced materials is a significant area for future exploration. Functionalizing materials with this dye could impart specific optical, electronic, or chemical properties, leading to novel applications.

One potential application is in the development of advanced filtration membranes. Research has shown that polycarbonate membranes functionalized with azo dyes can effectively remove other dye molecules and specific ions from wastewater. mdpi.comnih.gov By integrating this compound into such membranes, it may be possible to create selective filters for textile effluent treatment. nih.gov

Furthermore, the in-situ synthesis of azoic dyes on textile fibers could be leveraged to create "functional textiles." researchgate.net For example, studies have demonstrated that azoic dyeing methods can produce cotton fabrics with mosquito-repellent, antibacterial, and UV-protective properties, in addition to coloration. researchgate.net Investigating similar functionalization for this compound could lead to high-performance textiles for specialized applications. There is also potential in developing water-soluble variants of azoic dyes that can dye synthetic fabrics like nylon and silk in aqueous solutions, reducing the need for polluting chemical additives. researchgate.net

Table 2: Potential Applications in Advanced Materials

Application AreaConceptPotential BenefitReference
Wastewater TreatmentFunctionalize polycarbonate membranes with the dye.Creates a filter for removing other dyes and nitrate (B79036) ions from water. mdpi.comnih.gov
Functional TextilesIn-situ development of the dye on fabrics.Could impart properties like mosquito repellency, UV protection, and antibacterial activity. researchgate.net
Sustainable DyeingDevelop water-soluble versions for synthetic fabrics.Allows for dyeing in water, avoiding polluting mordants and surface agents. researchgate.net

Enhanced Environmental Monitoring and Remediation Strategies for this compound

Given that azo dyes are significant industrial pollutants, developing robust monitoring and remediation strategies for this compound is crucial. sustainability-directory.commdpi.com Future research should focus on creating sensitive detection methods and effective, sustainable technologies to remove the dye from wastewater.

Bioremediation offers a cost-effective and eco-friendly approach. researchgate.netencyclopedia.pub This process uses microorganisms, such as bacteria and fungi, to break down the complex azo dye structure into less harmful substances. sustainability-directory.commdpi.com Studies on other azo dyes have identified specific bacterial strains, like Pseudomonas aeruginosa, that are highly effective at degradation under optimized conditions. mdpi.com A key research avenue would be to identify and cultivate microbial consortia specifically for the degradation of this compound and its potential breakdown products. nih.gov

In addition to biological methods, advanced physical and chemical techniques hold promise. Adsorption using low-cost, natural biosorbents like plant waste has proven effective for other black azoic dyes. mdpi.comfrontiersin.org Another innovative strategy is photocatalytic degradation, where nanoparticles are used to generate reactive oxygen species under light, breaking down the dye molecules. bohrium.com A comprehensive environmental strategy would involve monitoring the dye's concentration and toxicity throughout the remediation process to ensure its complete mineralization. nih.gov

Interdisciplinary Research on this compound at the Nexus of Chemistry, Materials, and Environmental Science

The most profound advancements in the study of this compound will emerge from interdisciplinary research that bridges chemistry, materials science, and environmental science. Such collaborations can create synergistic solutions where the dye is not only used effectively but also managed responsibly.

For instance, an interdisciplinary project could involve the green synthesis of this compound (chemistry), its integration into a functional textile (materials science), and a life-cycle assessment that includes developing a specific bioremediation strategy for the dye's effluent (environmental science). nih.govtandfonline.com The study of azo dye metabolism by microorganisms is an inherently interdisciplinary field combining microbiology, biochemistry, and chemistry to understand and enhance degradation pathways. tandfonline.comtandfonline.com

Applying azo dye reduction technologies to biomedical fields, such as for developing drug delivery systems, while also studying their environmental degradation provides a valuable perspective that connects human health and environmental stewardship. nih.gov The progress of such cooperative scientific work will lead to new, practical applications and contribute to novel approaches in both materials design and environmental protection. nih.gov

Q & A

Q. What documentation standards are critical for ensuring reproducibility in this compound research?

  • Methodological Answer : Adopt the Beilstein Journal’s guidelines: report batch-specific impurities (HPLC traces), solvent lot numbers, and instrument calibration dates. Deposit raw spectral data in repositories like Zenodo with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.